molecular formula C19H21N3O4 B4892095 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

Cat. No. B4892095
M. Wt: 355.4 g/mol
InChI Key: RPDQWSPFUXFSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine, commonly known as MNBP, is a chemical compound that has shown potential in scientific research applications. MNBP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the 5-HT2A receptor is involved in the regulation of cognition, perception, and behavior. MNBP has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MNBP has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. MNBP has been shown to act as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. MNBP has also been shown to possess radioprotective properties.

Advantages and Limitations for Lab Experiments

MNBP has shown potential as a research tool for studying the regulation of mood, anxiety, and stress through the 5-HT1A receptor. MNBP has also shown potential as a research tool for studying cognition, perception, and behavior through the 5-HT2A receptor. MNBP has potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. However, the limitations of MNBP include its low solubility in water, which may limit its use in in vivo studies.

Future Directions

For MNBP research include further studies on its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. Further studies on the mechanism of action of MNBP and its potential as a research tool for studying the regulation of mood, anxiety, and stress and cognition, perception, and behavior are also needed. Additionally, further studies on the synthesis and optimization of MNBP are needed to improve its solubility in water and its potential as a research tool.

Synthesis Methods

MNBP was first synthesized by K. Takahashi et al. in 2006 using a one-pot reaction method. The method involved the reaction of 4-methoxy-2-nitroaniline with 4-methylbenzoyl chloride in the presence of piperazine and triethylamine as a base. The reaction was carried out in dichloromethane, and the product was obtained in moderate yield after purification.

Scientific Research Applications

MNBP has been studied for its potential applications in scientific research. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. MNBP has also been studied for its potential as a radioprotective agent and as a potential treatment for Alzheimer's disease. MNBP has been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-3-5-15(6-4-14)19(23)21-11-9-20(10-12-21)17-8-7-16(26-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQWSPFUXFSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

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